

Isopsoralen: A Technical Guide to Its Discovery and Natural Sources

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Compound of Interest

Compound Name: *Isopsoralen*

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Abstract

Isopsoralen, also known as angelicin, is a naturally occurring angular furanocoumarin that has garnered significant scientific interest due to its diverse pharmacological activities. As an isomer of psoralen, it is found in numerous plant species and has been a component of traditional medicine for centuries. This technical guide provides an in-depth overview of the discovery of **isopsoralen**, its primary natural sources with quantitative data, detailed experimental protocols for its extraction and isolation, and visualizations of key pathways and workflows. This document is intended to serve as a comprehensive resource for researchers and professionals involved in natural product chemistry, pharmacology, and drug development.

Discovery and Historical Context

The history of **isopsoralen** is intrinsically linked to the study of psoralens and the plants that contain them. For millennia, extracts from plants like *Psoralea corylifolia* and *Ammi majus* were used in ancient Egyptian and Indian traditional medicine to treat skin conditions such as vitiligo, often in combination with sunlight exposure.^{[1][2]} This practice was the precursor to modern photochemotherapy.

The scientific investigation into these plant extracts began in the early 20th century. While the initial focus was on the isolation of psoralen, its angular isomer, **isopsoralen** (angelicin), was subsequently identified.

- Early 20th Century: Phytochemical investigations into plants of the genus *Psoralea* began around 1910.[3]
- 1930s: The first pure compound from *Psoralea corylifolia*, psoralen, was isolated and identified by Jois and coworkers in 1933.[3]
- Mid-20th Century: Following the isolation of psoralen, further research into the constituents of *P. corylifolia* and other plants led to the identification and characterization of **isopsoralen** (angelicin).[4][5] Patent literature from the mid-1950s and 1960s details methods for the simultaneous isolation and separation of both psoralen and **isopsoralen** from *P. corylifolia* seeds, indicating that by this time, its existence and structure were known.[5][6]

The discovery of **isopsoralen** was part of a broader effort to understand the active principles behind the photosensitizing properties of these medicinal plants, which eventually culminated in the development of PUVA (Psoralen + UVA) therapy in the 1970s.[1][7]

Natural Sources and Quantitative Data

Isopsoralen (angelicin) is distributed across several plant families, most notably Fabaceae (Leguminosae), Apiaceae (Umbelliferae), and Moraceae.[4][8] Unlike its linear isomer psoralen, which can be found alone in some species, **isopsoralen** has not been found in a plant that does not also produce psoralen.[4] The seeds of *Psoralea corylifolia* (Fabaceae), commonly known as Babchi, are one of the most prominent and commercially utilized sources.[5]

The concentration of **isopsoralen** can vary significantly based on the plant species, the part of the plant, geographical location, and harvesting time.

Plant Species	Family	Plant Part	Isopsoralen (Angelicin) Concentration
Psoralea corylifolia	Fabaceae	Seeds	Yields of up to 0.2g from 100g of seeds have been reported in early patents. [5] Modern methods yield approximately 50.8 mg from 100 mg of crude extract. [9]
Angelica archangelica	Apiaceae	Roots, Leaves	A primary source, from which the name "angelicin" is derived. [10] [11]
Heracleum mantegazzianum	Apiaceae	Fruiting Heads	292 mg / 100g (fresh weight) [11]
Heracleum sphondylium	Apiaceae	Root	0.5 mg / g [11]
Heracleum laciniatum	Apiaceae	Root	~0.05 mg / g [11]
Bituminaria bituminosa	Fabaceae	General	Commonly contains angelicin. [10]
Pastinaca sativa (Parsnip)	Apiaceae	Root	Contains isopsoralen. [11]

Experimental Protocols

The following sections detail standardized methodologies for the extraction, isolation, and structural elucidation of **isopsoralen** from plant sources, primarily focusing on *Psoralea corylifolia* seeds.

Extraction of Crude Furanocoumarins

This protocol describes a common method for obtaining a crude extract enriched with **isopsoralen** and psoralen using solvent extraction.

Objective: To extract furanocoumarins from dried *Psoralea corylifolia* seeds.

Materials:

- Dried seeds of *Psoralea corylifolia*
- Grinder or mill
- 60-mesh sieve
- 50% Ethanol
- Large glass container for maceration
- Filter paper or Buchner funnel setup
- Rotary evaporator

Procedure:

- Preparation of Plant Material: Pulverize the dried seeds of *Psoralea corylifolia* using a grinder. Sieve the resulting powder through a 60-mesh sieve to ensure a uniform particle size.[\[12\]](#)
- Maceration: Take 10 g of the powdered seeds and place them in a large glass container. Add 300 mL of 50% ethanol and allow the mixture to soak at room temperature for 2 hours with occasional stirring.[\[12\]](#)
- Repeated Extraction: Filter the mixture to separate the extract from the plant material. Repeat the soaking process on the plant residue two more times with 150 mL of 50% ethanol each time.[\[12\]](#)
- Concentration: Combine all three filtrates. Reduce the total volume of the collected solution by half using a rotary evaporator under reduced pressure.

- Precipitation: Allow the concentrated extract to stand overnight to allow for the precipitation of less soluble compounds.[\[12\]](#)
- Filtration: Filter the solution to remove the precipitate. The resulting clear filtrate is the crude extract containing psoralen and **isopsoralen**.

Isolation and Purification by Column Chromatography

This protocol details the separation of **isopsoralen** from the crude extract.

Objective: To isolate and purify **isopsoralen** from the crude furanocoumarin extract.

Materials:

- Crude extract from Protocol 3.1
- Neutral alumina (120-200 mesh)
- Methanol
- Benzene
- Petroleum ether
- Acetone
- Glass chromatography column
- UV lamp (for visualization)
- Collection tubes
- Rotary evaporator

Procedure:

- Sample Preparation: Dissolve 2 g of the crude extract crystals in a minimal amount of hot methanol. Add 6 g of neutral alumina to this solution and mix well. Allow the methanol to

evaporate completely in the air at room temperature, resulting in the crude extract adsorbed onto the alumina.[\[12\]](#)

- Column Packing: Prepare a dry column by packing 120 g of 120-200 mesh neutral alumina into a glass chromatography column.[\[12\]](#)
- Loading: Carefully add the alumina-adsorbed sample to the top of the packed column.
- Elution: Prepare the eluent: a mixture of benzene and petroleum ether (40:10 v/v) with 15 drops of acetone added per 50 ml of the mixture.[\[12\]](#) Begin passing the eluent through the column.
- Fraction Collection: Monitor the column under UV light. Two distinct fluorescent bands will become visible as the separation progresses. Collect the eluate corresponding to each of these bands separately.
- Crystallization: Take the fraction corresponding to the **isopsoralen** band (typically the second major band after psoralen) and reduce the solvent volume using a rotary evaporator. Allow the concentrated solution to crystallize.
- Final Purification: Filter the solution to collect the crystals of **isopsoralen**. The purity can be further enhanced by recrystallization from methanol. Purity should be assessed by HPLC, with expected purity >99%.[\[12\]](#)[\[13\]](#)

Structural Elucidation

The identity and structure of the isolated **isopsoralen** are confirmed using modern spectroscopic techniques.

Objective: To confirm the chemical structure of the purified compound as **isopsoralen**.

Methods:

- Nuclear Magnetic Resonance (NMR) Spectroscopy:
 - ^1H -NMR and ^{13}C -NMR: The purified compound is dissolved in a suitable deuterated solvent (e.g., CDCl_3 or DMSO-d_6). The spectra are recorded on an NMR spectrometer.

The resulting chemical shifts, coupling constants, and carbon signals are compared with established data for **isopsoralen** to confirm its identity.^[12]^[13]

- Mass Spectrometry (MS):
 - The molecular weight and fragmentation pattern of the compound are determined using techniques like Electrospray Ionization (ESI-MS). The observed molecular ion peak should correspond to the exact mass of **isopsoralen** (C₁₁H₆O₃, molecular weight: 186.16 g/mol).
- Ultraviolet (UV) Spectroscopy:
 - The UV absorption spectrum is recorded in a solvent like methanol. **Isopsoralen** exhibits characteristic absorption maxima at approximately 246 nm and 298 nm.^[14]

Visualizations: Workflows and Pathways

The following diagrams illustrate the experimental workflow for **isopsoralen** isolation and its biosynthetic origin.

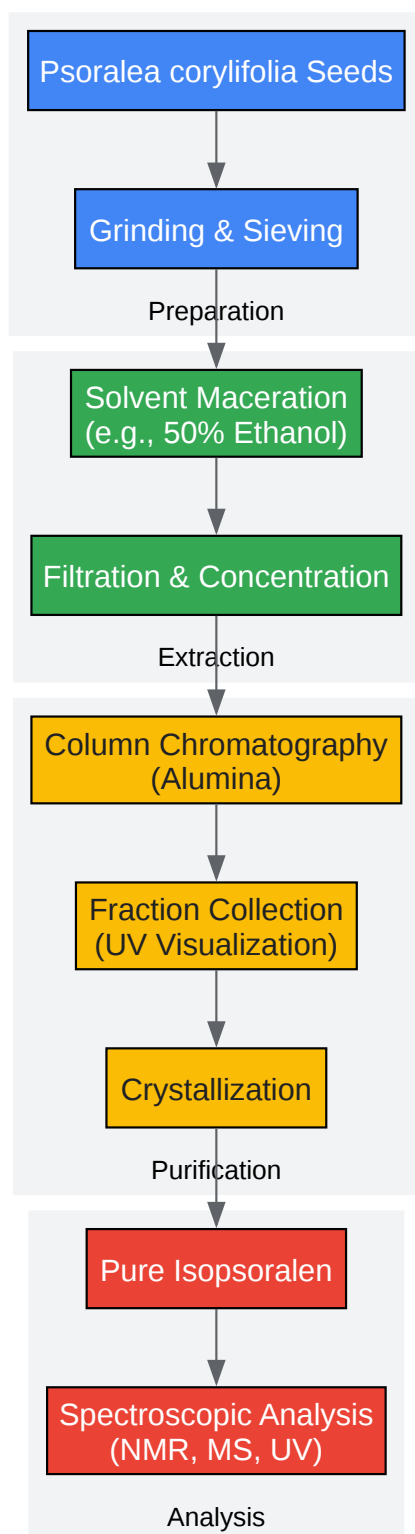


Figure 1: General Workflow for Isopsoralen Isolation

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Figure 1: General Workflow for **Isopsoralen** Isolation

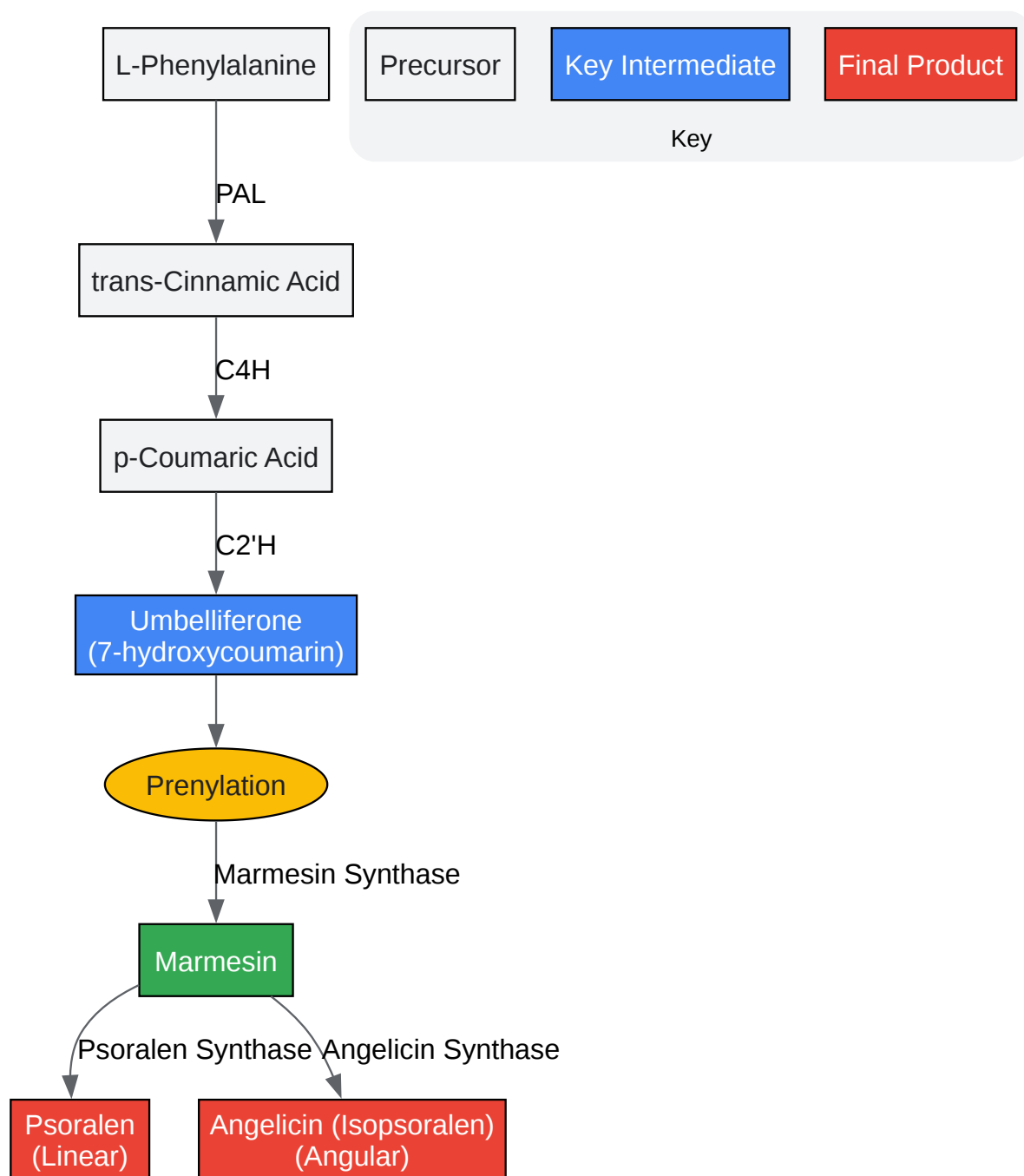


Figure 2: Biosynthesis of Angular Furanocoumarins

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Figure 2: Biosynthesis of Angular Furanocoumarins

Conclusion

Isopsoralen is a phytochemical with a rich history rooted in traditional medicine and a promising future in modern pharmacology. Its discovery was a key step in understanding the photobiology of furanocoumarins. The primary source, *Psoralea corylifolia*, provides a reliable supply for research and development. The protocols and data presented in this guide offer a foundational resource for scientists, enabling further exploration of **isopsoralen**'s therapeutic potential. Continued research into its mechanisms of action and the development of optimized isolation techniques will be crucial for translating this natural product into novel therapeutic agents.

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